1H-Indazole-3-carbonyl chloride

Description

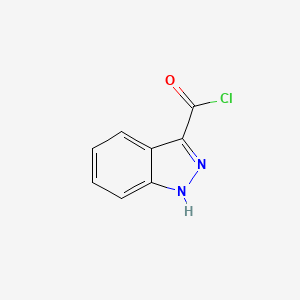

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8(12)7-5-3-1-2-4-6(5)10-11-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKBPSWOVQPFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631226 | |

| Record name | 1H-Indazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72083-74-0 | |

| Record name | 1H-Indazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Synthetic Methodologies for 1h Indazole 3 Carbonyl Chloride and Its Direct Precursors

Synthesis of 1H-Indazole-3-carboxylic Acid Precursors

The journey to 1H-Indazole-3-carbonyl chloride begins with the synthesis of 1H-indazole-3-carboxylic acid. Numerous methods have been established, starting from diverse precursors and employing a range of chemical transformations.

Condensation Reactions for Indazole-3-carboxylic Acid Formation

Condensation reactions represent a foundational approach to constructing the indazole core. A notable example involves the reaction of 2-hydrazinobenzoic acid with an appropriate C1 synthon. While not the most common route, the underlying principle of forming the pyrazole (B372694) ring of the indazole system through condensation is a recurring theme in heterocyclic synthesis.

A more prevalent strategy involves the Claisen-Schmidt condensation of acetophenones with aromatic aldehydes to form chalcones, which can then be cyclized with hydrazine (B178648) hydrate (B1144303) to yield indazole derivatives. researchgate.net This method, while versatile for creating substituted indazoles, is a multi-step process that requires careful optimization for the specific synthesis of 1H-indazole-3-carboxylic acid.

Metal-Catalyzed Cyclization Approaches to Indazole-3-carboxylic Acids

Modern synthetic organic chemistry has seen the rise of metal-catalyzed reactions for the efficient construction of complex molecules. The synthesis of indazole-3-carboxylic acid derivatives has benefited significantly from these advancements.

Transition-metal-catalyzed C-H activation and annulation sequences have emerged as a powerful tool for the one-step construction of functionalized indazoles. mdpi.com For instance, rhodium(III) and copper(II) have been used to catalyze the sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes to afford 1H-indazoles. mdpi.com Another approach utilizes a cobalt(III)-catalyzed C-H bond functionalization/addition/cyclization cascade of azobenzenes and aldehydes. nih.govacs.org These methods offer high efficiency and functional group tolerance. mdpi.com

Palladium-catalyzed cross-coupling reactions are also instrumental. For example, the Suzuki coupling of 3-bromo-1H-indazole with phenylboronic acid derivatives can be employed to introduce substituents at the 3-position, which can be subsequently converted to a carboxylic acid. nih.gov Furthermore, palladium-catalyzed cyanation of 3-iodo-1H-indazole using potassium ferrocyanide provides 1H-indazole-3-carbonitrile, a direct precursor that can be hydrolyzed to the carboxylic acid. orgsyn.org

The following table summarizes some metal-catalyzed approaches to indazole derivatives:

| Catalyst System | Starting Materials | Product Type | Reference |

| Rh(III)/Cu(II) | Ethyl benzimidates, Nitrosobenzenes | 1H-Indazoles | mdpi.com |

| Co(III) | Azobenzenes, Aldehydes | Substituted Indazoles | nih.govacs.org |

| Pd(0) | 3-Iodo-1H-indazole, Potassium ferrocyanide | 1H-Indazole-3-carbonitrile | orgsyn.org |

| Pd(II) | 2-bromobenzonitriles, Benzophenone hydrazone | 3-Aminoindazoles | organic-chemistry.org |

Diazotization-Based Routes to 1H-Indazole-3-carboxylic Acid Derivatives

Diazotization reactions provide a classical and effective pathway to the indazole ring system. A highly efficient method involves the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates into the corresponding 1H-indazole-3-carboxylic acid derivatives using diazotization reagents. sioc-journal.cn This approach is valued for its operational simplicity, mild reaction conditions, rapid reaction rates, and high yields. sioc-journal.cn

The process typically involves the treatment of the ortho-amino precursor with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, to form an in-situ diazonium salt. This intermediate then undergoes intramolecular cyclization to yield the indazole ring. sioc-journal.cngoogle.com This method has been successfully applied to the synthesis of the drugs granisetron (B54018) and lonidamine, which contain the 1H-indazole-3-carboxylic acid moiety. sioc-journal.cn

Another diazotization-based route starts from 2-nitrophenylacetic acid derivatives. The nitro group is first reduced to an amine, which is then diazotized and cyclized. For example, N-acetyl-o-aminophenylacetic acid derivatives can be cyclized using sodium nitrite or tert-butyl nitrite to generate 1H-indazole-3-carboxylic acid amides or esters. google.comsemanticscholar.org

Ortho-Substituted Precursor Cyclizations

The cyclization of appropriately substituted ortho-phenylene precursors is a cornerstone of indazole synthesis. One common strategy begins with ortho-nitroacetophenone derivatives. Reduction of the nitro group followed by N-acetylation yields an N-acetyl-o-aminophenylacetic acid derivative. Subsequent cyclization under the influence of reagents like sodium nitrite or tert-butyl nitrite leads to the formation of 1H-indazole-3-carboxylic acid derivatives. google.comsemanticscholar.org

Another versatile approach is the [3+2] cycloaddition of diazo compounds with o-(trimethylsilyl)aryl triflates. This reaction, typically carried out in the presence of a fluoride (B91410) source like cesium fluoride or tetrabutylammonium (B224687) fluoride, provides a direct and efficient route to a wide array of substituted indazoles, including esters of 1H-indazole-3-carboxylic acid. organic-chemistry.orgorgsyn.org

Oxidation of 3-Methyl-1H-Indazole and 3-Hydroxymethyl-1H-Indazole Derivatives

The oxidation of a pre-existing substituent at the 3-position of the indazole ring offers a direct route to the carboxylic acid. For instance, 3-methyl-1H-indazole can be oxidized to 1H-indazole-3-carboxylic acid. However, this transformation can be challenging and may require harsh conditions.

A related and often more facile approach involves the oxidation of 3-hydroxymethyl-1H-indazole. The primary alcohol functionality is more readily oxidized to the corresponding carboxylic acid using standard oxidizing agents. This two-step approach, involving the introduction of a hydroxymethyl group followed by oxidation, can be a viable synthetic strategy.

The nitrosation of indoles can lead to 1H-indazole-3-carboxaldehydes, which are valuable intermediates. nih.govrsc.orgrsc.org These aldehydes can be oxidized to the corresponding carboxylic acids. Under certain acidic conditions during the nitrosation of indoles, the formation of the carboxylic acid as a side product has been observed, suggesting a plausible, albeit potentially low-yielding, direct conversion. nih.govrsc.org

Conversion of 1H-Indazole-3-carboxylic Acid to this compound

The final step in the preparation of the target compound is the conversion of 1H-indazole-3-carboxylic acid to its corresponding acid chloride. This transformation is a standard procedure in organic synthesis and is typically achieved by treating the carboxylic acid with a chlorinating agent.

Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose. The reaction is often carried out in an inert solvent, and heating may be required to drive the reaction to completion. google.com An excess of thionyl chloride can be used, which also serves as the solvent, with the excess being removed by evaporation under reduced pressure after the reaction is complete. google.com

Alternatively, oxalyl chloride can be used, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), in a process known as the Vilsmeier-Haack reaction. This method is generally milder than using thionyl chloride.

The resulting this compound is a reactive intermediate that is typically used immediately in subsequent reactions without extensive purification. google.com For example, it can be readily reacted with amines to form amides, a key step in the synthesis of many biologically active molecules. derpharmachemica.com

The following table summarizes the key reagents for this conversion:

| Reagent | Typical Conditions | Reference |

| Thionyl chloride (SOCl₂) | Heating, often in excess reagent as solvent | google.com |

| Oxalyl chloride | Catalytic DMF, inert solvent |

Reagent Selection for Carboxylic Acid Chlorination (e.g., Thionyl Chloride, Oxalyl Chloride)

The transformation of 1H-indazole-3-carboxylic acid to its acyl chloride derivative is a critical step for subsequent reactions, such as amide bond formation. The selection of the chlorinating agent is pivotal for achieving high yield and purity. The most commonly employed reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). rsc.orgchemicalbook.comcommonorganicchemistry.com

Thionyl Chloride (SOCl₂):

Thionyl chloride is a widely used and cost-effective reagent for converting carboxylic acids to acyl chlorides. rsc.orgyoutube.commasterorganicchemistry.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. youtube.commasterorganicchemistry.com In a typical procedure, 1H-indazole-3-carboxylic acid can be dissolved in a suitable solvent like methanol (B129727) at a cooled temperature, followed by the slow addition of thionyl chloride. The reaction mixture is then heated to reflux to ensure complete conversion. chemicalbook.com The reaction can also be performed neat, with excess thionyl chloride, which is later removed by distillation. researchgate.net

Oxalyl Chloride ((COCl)₂):

Oxalyl chloride is another effective reagent for this transformation and is often considered milder and more selective than thionyl chloride. researchgate.netwikipedia.org It also produces gaseous byproducts (CO, CO₂, and HCl), facilitating workup. chemicalbook.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) and often with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comwikipedia.org The use of oxalyl chloride can be advantageous for substrates that are sensitive to the harsher conditions sometimes associated with thionyl chloride. chemicalbook.com

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride | Reflux in neat SOCl₂ or with a solvent like methanol chemicalbook.comresearchgate.net | Cost-effective, volatile byproducts rsc.orgyoutube.com | Can be harsh for sensitive substrates chemicalbook.com |

| Oxalyl Chloride | Stirring in DCM with catalytic DMF at room temperature commonorganicchemistry.comwikipedia.org | Milder, more selective, volatile byproducts chemicalbook.comresearchgate.net | More expensive than thionyl chloride researchgate.net |

Optimization of Reaction Conditions and Isolation Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and reaction time. For instance, when using thionyl chloride, the reaction is often heated to reflux to drive it to completion. chemicalbook.com With oxalyl chloride, the reaction is typically performed at room temperature. commonorganicchemistry.com

Isolation of the resulting acyl chloride must be handled with care due to its reactivity, particularly its sensitivity to moisture. A common strategy involves removing the excess chlorinating agent and solvent under reduced pressure. chemicalbook.com The crude this compound is often used immediately in the next synthetic step without extensive purification to avoid degradation. For example, a solution of the synthesized acid chloride in a solvent like dichloromethane can be directly treated with an amine to form the corresponding amide. google.com

Alternative Synthetic Pathways to 3-Substituted Indazole Derivatives Relevant to Carbonyl Chloride Analogues

Beyond the direct chlorination of the carboxylic acid, several other synthetic strategies can be employed to access the indazole scaffold and its C-3 functionalized derivatives, which are precursors or analogues to this compound.

[3+2] Cycloaddition Reactions in Indazole Construction

[3+2] cycloaddition reactions represent a powerful and direct method for constructing the indazole ring system. organic-chemistry.org This approach typically involves the reaction of a 1,3-dipole with a dipolarophile.

A common strategy involves the reaction of diazo compounds with arynes. organic-chemistry.orgresearchgate.net The arynes can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates. This method provides a versatile route to a wide range of substituted indazoles under mild conditions. organic-chemistry.orgresearchgate.net Another variation utilizes the cycloaddition of sydnones with arynes to produce 2H-indazoles efficiently. nih.govnih.govacs.org This reaction is notable for its high yields and selectivity for the 2H-isomer. nih.gov Hydrazones, particularly N-tosylhydrazones, can also serve as precursors to diazo compounds in situ, which then react with arynes to form 3-substituted indazoles. organic-chemistry.org

| 1,3-Dipole Source | Dipolarophile | Key Features |

| Diazo Compounds | Arynes | Direct, efficient, mild conditions organic-chemistry.orgresearchgate.net |

| Sydnones | Arynes | High yields, selective for 2H-indazoles nih.govnih.gov |

| N-Tosylhydrazones | Arynes | In situ generation of diazo compounds organic-chemistry.org |

C–H Activation and Annulation Strategies for Indazole Scaffolds

Transition-metal-catalyzed C–H activation and annulation has emerged as a highly effective strategy for the one-step construction of functionalized indazole derivatives. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route.

These reactions often employ catalysts based on metals like rhodium and palladium. mdpi.comacs.org For instance, Rh(III)-catalyzed sequential C–H bond activation and intramolecular cascade annulation of ethyl benzimidates with nitrosobenzenes can afford 1H-indazoles. mdpi.com Palladium-catalyzed annulations can proceed via sequential activation of C(sp²)-H and C(sp³)-H bonds. acs.org These methods provide access to complex indazole-based structures with good functional group tolerance. mdpi.comnih.gov

Direct Functionalization Approaches at Indazole C-3

Direct functionalization at the C-3 position of the indazole ring is a highly desirable strategy for introducing various substituents. chim.it This avoids lengthy synthetic sequences that might otherwise be required.

One notable method is the nitrosation of indoles, which can provide direct access to 1H-indazole-3-carboxaldehydes, key precursors to the corresponding carboxylic acids and, subsequently, the carbonyl chloride. rsc.org This reaction proceeds under mild, slightly acidic conditions and is tolerant of both electron-rich and electron-deficient indoles. rsc.org

Metalation at the C-3 position, followed by reaction with an electrophile, is another powerful technique. chim.it For instance, regioselective C-3 zincation of N-protected indazoles followed by Negishi coupling can introduce aryl groups. chim.it Direct arylation at the C-3 position of 1H-indazole has also been reported, although it can require specific catalysts and conditions. researchgate.netmdpi.com Photocatalytic methods are also emerging for C-3 functionalization, such as the direct amidation of 2H-indazoles. acs.org

Multicomponent Reaction Sequences for Indazole Scaffolds

Multicomponent reactions (MCRs) offer an efficient and convergent approach to the synthesis of complex molecules like indazoles in a single step from three or more starting materials. researchgate.net These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds.

One example is the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to synthesize 2H-indazoles. organic-chemistry.org The catalyst is crucial for the formation of both the C-N and N-N bonds. This method demonstrates a broad substrate scope and high tolerance for various functional groups. organic-chemistry.org Another MCR involves the reaction of 2-chloro- or 2-bromobenzaldehydes, primary amines, and sodium azide catalyzed by copper(I) oxide nanoparticles in a green solvent like polyethylene (B3416737) glycol (PEG). organic-chemistry.org Visible-light-induced three-component reactions of α-diazoesters, indazoles, and cyclic ethers have also been developed. thieme-connect.de

Advanced Chemical Reactivity and Derivatization Strategies of 1h Indazole 3 Carbonyl Chloride

Nucleophilic Acylation Reactions with Diverse Substrates

As a reactive acyl halide, 1H-indazole-3-carbonyl chloride readily undergoes nucleophilic acyl substitution reactions. This process involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group. This pathway allows for the efficient synthesis of various indazole-3-carboxamides, esters, and other derivatives.

Amidation Reactions for Indazole-3-carboxamide Synthesis

The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of 1H-indazole-3-carboxamides. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential use as kinase inhibitors nih.gov.

The reaction is typically performed by preparing the acid chloride in situ from 1H-indazole-3-carboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent addition of an amine, often in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct, yields the desired amide. A wide variety of structurally diverse amines can be used in this reaction, leading to a large library of indazole-3-carboxamide derivatives diva-portal.org.

Table 1: Examples of 1H-Indazole-3-carboxamides Synthesized via Amidation

| Amine Reactant | Resulting 1H-Indazole-3-carboxamide Product |

| Benzylamine | N-benzyl-1H-indazole-3-carboxamide |

| 2-(Piperazin-1-yl)benzonitrile | (1H-indazol-3-yl)(4-(2-cyanophenyl)piperazin-1-yl)methanone |

| 4-(Pyrimidin-2-yl)piperazine | (1H-indazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone |

| 2-(Pyrrolidin-1-yl)ethan-1-amine | N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide |

| 1,3,4-Thiadiazol-2-amine | N-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide |

| L-Valine methyl ester | Methyl (S)-2-(1H-indazole-3-carboxamido)-3-methylbutanoate diva-portal.org |

Esterification Protocols

This compound reacts readily with alcohols or phenols in a process known as alcoholysis to form the corresponding esters (1H-indazole-3-carboxylates) libretexts.orglibretexts.org. This reaction is highly efficient and often preferred for laboratory-scale synthesis of esters over Fischer esterification due to its irreversible nature and rapid reaction rates under mild conditions.

The mechanism involves a nucleophilic attack by the alcohol's oxygen atom on the carbonyl carbon of the acid chloride libretexts.orgchemguide.co.uk. Similar to amidation, a non-nucleophilic base like pyridine is commonly added to the reaction mixture to scavenge the HCl generated during the reaction, preventing potential side reactions libretexts.org. This method is applicable to a wide range of primary, secondary, and phenolic alcohols.

Table 2: Representative Esterification Reactions

| Alcohol Reactant | Resulting 1H-Indazole-3-carboxylate Product |

| Methanol (B129727) | Methyl 1H-indazole-3-carboxylate jocpr.com |

| Ethanol | Ethyl 1H-indazole-3-carboxylate orgsyn.org |

| 3-Chloropropan-1-ol | 3-Chloropropyl 1H-indazole-3-carboxylate google.com |

Other Nucleophilic Substitution Pathways (e.g., with Other Heteroatom Nucleophiles)

The high reactivity of the acyl chloride group allows it to react with a variety of other heteroatom nucleophiles. A notable example is its reaction with hydrazine (B178648) or its derivatives. Treatment of this compound with hydrazine hydrate (B1144303) leads to the formation of 1H-indazole-3-carbohydrazide. This carbohydrazide is itself a versatile intermediate, which can be further derivatized, for instance, by coupling with other carboxylic acids to form diacyl hydrazines jocpr.com.

While less commonly reported for this specific substrate, other strong nucleophiles are expected to react in a similar fashion. For example, reaction with thiols (thioalcoholysis) would yield thioesters, and reaction with carboxylate anions would produce acid anhydrides, consistent with the general reactivity of acyl chlorides libretexts.org.

Reductive Transformations of the Carbonyl Chloride Moiety

The carbonyl chloride group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions. These transformations provide access to other important classes of 3-substituted indazole derivatives.

Conversion to Alcohols

The carbonyl chloride can be fully reduced to a primary alcohol, (1H-indazol-3-yl)methanol. This transformation is typically accomplished using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) libretexts.orgchemistrysteps.com. The reaction proceeds through a nucleophilic acyl substitution mechanism where a hydride ion first displaces the chloride to form an intermediate aldehyde. Because aldehydes are also readily reduced by LiAlH₄, the reaction does not stop at the aldehyde stage but continues to the primary alcohol lumenlearning.com. An excess of the reducing agent is used to ensure the reaction goes to completion chemistrysteps.com.

Other Reductions to Carbonyl Derivatives (e.g., Aldehydes)

The partial reduction of this compound to yield 1H-indazole-3-carboxaldehyde is a more delicate transformation that requires the use of a less reactive, sterically hindered reducing agent to prevent over-reduction to the alcohol amherst.edu.

One classic method for this conversion is the Rosenmund reduction , which involves the catalytic hydrogenation of the acyl chloride over a "poisoned" palladium catalyst (e.g., Pd on BaSO₄ treated with a sulfur compound like quinoline) juniperpublishers.com. The poison deactivates the catalyst just enough to stop the reduction at the aldehyde stage.

Alternatively, specialized hydride reagents can be employed. Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) is a milder derivative of LiAlH₄ that is selective for the reduction of acyl chlorides to aldehydes chemistrysteps.comlibretexts.orglibretexts.org. Its bulky t-butoxy groups reduce its reactivity, allowing the aldehyde product to be isolated, especially when the reaction is conducted at low temperatures (e.g., -78 °C) chemistrysteps.commasterorganicchemistry.com. The resulting 1H-indazole-3-carboxaldehyde is a valuable synthetic intermediate for creating further derivatives.

Hydrolysis and 1H-Indazole-3-carboxylic Acid Regeneration

This compound readily undergoes hydrolysis to yield 1H-indazole-3-carboxylic acid. This reaction is a fundamental transformation, often utilized to unmask the carboxylic acid functionality after the carbonyl chloride has served its purpose as a reactive intermediate for esterification or amidation reactions.

The hydrolysis is typically achieved by treating the carbonyl chloride with water or aqueous base. The reaction proceeds through a nucleophilic acyl substitution mechanism where water acts as the nucleophile, attacking the electrophilic carbonyl carbon. Subsequent loss of a proton and the chloride ion results in the formation of the carboxylic acid. The use of a mild base can facilitate the reaction by neutralizing the hydrochloric acid byproduct.

1H-Indazole-3-carboxylic acid is a key starting material for the synthesis of various biologically active molecules, including agonists of the nicotinic α-7 receptor. google.com Its preparation can be achieved through methods such as the hydrolysis of isatin, followed by diazotization, reduction, and cyclization. google.com Depending on the preparation method and solvent system, 1H-indazole-3-carboxylic acid can exist in different polymorphic forms. google.com

Functionalization of the Indazole Ring System via this compound Derivatives

The this compound moiety provides a handle for further functionalization of the indazole ring system. By converting the carbonyl chloride to various amides or esters, the reactivity and directing effects of the substituent at the C-3 position can be modulated, allowing for subsequent regioselective modifications of the indazole core.

Regioselective N-Alkylation and N-Arylation Strategies

The direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products. beilstein-journals.org However, achieving regioselectivity is crucial for the synthesis of specific isomers with desired biological activities. The substituent at the C-3 position, derived from this compound, plays a significant role in directing the outcome of N-alkylation and N-arylation reactions.

Strategies to achieve regioselective N-alkylation often involve careful selection of the base, solvent, and alkylating agent. d-nb.inforesearchgate.netnih.gov For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for N1-selective indazole alkylation, particularly for indazoles with specific C-3 substituents like carboxymethyl, tert-butyl, and carboxamide groups. d-nb.inforesearchgate.net The steric and electronic properties of substituents on the indazole ring can significantly influence the N1/N2 ratio. d-nb.inforesearchgate.net For example, electron-deficient indazoles have shown high N1-selectivity with NaH in THF. beilstein-journals.org

Table 1: Conditions for Regioselective N-Alkylation of Indazole Derivatives

| C-3 Substituent | Alkylating Agent | Base | Solvent | Predominant Isomer | Reference |

|---|---|---|---|---|---|

| -COOCH3 | n-pentyl bromide | NaH | THF | N1 | d-nb.inforesearchgate.net |

| -C(CH3)3 | n-pentyl bromide | NaH | THF | N1 | d-nb.inforesearchgate.net |

| -CONH2 | n-pentyl bromide | NaH | THF | N1 | d-nb.inforesearchgate.net |

| -Br | various alcohols | --- | --- | N1 or N2 | beilstein-journals.org |

Alternative approaches to regioselective N-alkylation exploit the thermodynamic stability differences between the N1 and N2 isomers. d-nb.infonih.gov Equilibration processes can favor the formation of the more stable N1-substituted product. d-nb.infonih.gov

C-Functionalization through Cross-Coupling Reactions (e.g., Suzuki–Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-functionalization of the indazole core. These reactions typically involve the coupling of a halogenated or borylated indazole derivative with a suitable coupling partner. While direct C-3 functionalization of 1H-indazole can be challenging mdpi.com, the use of pre-functionalized indazoles, such as 3-haloindazoles, provides a reliable entry point for these transformations. chim.it

The Suzuki–Miyaura cross-coupling is widely employed for the introduction of aryl and heteroaryl groups at the C-3 position of the indazole ring. This reaction involves the coupling of a 3-haloindazole with an organoboronic acid in the presence of a palladium catalyst and a base. mdpi.comresearchgate.netresearchgate.net The choice of catalyst, solvent, and base can significantly impact the reaction yield. mdpi.comresearchgate.net For instance, ferrocene-based palladium complexes have shown good catalytic activity in these couplings. mdpi.comresearchgate.net

The Negishi cross-coupling provides an alternative method for C-C bond formation. This reaction involves the coupling of an organozinc reagent with an organohalide in the presence of a nickel or palladium catalyst. Regioselective C-3 zincation of N1-protected indazoles, followed by a Negishi coupling, has been successfully used to introduce various aryl and heteroaryl substituents. chim.it

Table 2: Examples of Cross-Coupling Reactions for C-3 Functionalization of Indazoles

| Coupling Reaction | Indazole Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Suzuki–Miyaura | 3-Iodo-1H-indazole | Arylboronic acids | PdCl2(dppf) / BMImBF4 | 3-Aryl-1H-indazoles | mdpi.comresearchgate.net |

| Suzuki–Miyaura | 3-Bromoindazoles | Boronic acids | Pd(PPh3)4 / Cs2CO3 | 3-Substituted indazoles | researchgate.net |

| Negishi | N1-protected 3-haloindazole | Organozinc reagents | Pd or Ni catalyst | 3-(Hetero)arylindazoles | chim.it |

Electrophilic Aromatic Substitution on the Indazole Core

The indazole ring is an aromatic system that can undergo electrophilic aromatic substitution. The position of substitution is influenced by the electronic nature of the existing substituents and the reaction conditions. The substituent at the C-3 position, derived from this compound, can influence the regioselectivity of these reactions.

Nitration of the indazole ring is a key electrophilic aromatic substitution reaction. For instance, radical C-3 nitration of 2H-indazoles has been achieved using iron(III) nitrate in the presence of TEMPO. chim.it The synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole has also been reported. chim.it

Halogenation , particularly chlorination, bromination, and iodination, at the C-3 position is a valuable transformation for introducing a handle for further cross-coupling reactions. chim.it Various reagents and conditions have been developed for the regioselective halogenation of the indazole core. chim.it For example, N-chlorosuccinimide (NCS) can be used for chlorination. chim.it

Mechanistic Insights and Computational Investigations into 1h Indazole 3 Carbonyl Chloride Chemistry

Elucidation of Reaction Mechanisms for Synthesis and Derivatization

The synthesis of 1H-Indazole-3-carbonyl chloride typically begins with 1H-indazole-3-carboxylic acid. A common and efficient method involves the chlorination of the carboxylic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the carbonyl group attacks the sulfur atom of thionyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and sulfur dioxide gas yields the highly reactive this compound.

Derivatization of this compound is characterized by its high reactivity towards nucleophiles. The carbonyl chloride group serves as an excellent leaving group, facilitating a variety of substitution reactions.

Amide Formation: Reaction with primary or secondary amines leads to the formation of corresponding amides. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is a crucial step in the synthesis of many biologically active indazole derivatives.

Ester Formation: Similarly, alcohols react with this compound to form esters. The oxygen atom of the alcohol attacks the carbonyl carbon, followed by the elimination of hydrogen chloride.

Hydrolysis: In the presence of water, this compound readily hydrolyzes back to 1H-indazole-3-carboxylic acid. This reaction highlights the compound's sensitivity to moisture.

Friedel-Crafts Acylation: The acyl chloride can be used in Friedel-Crafts acylation reactions to introduce the indazole-3-carbonyl moiety onto aromatic rings. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). nih.gov

Suzuki-Miyaura Cross-Coupling: The C-3 position of the 1H-indazole ring can be functionalized via Suzuki-Miyaura cross-coupling reactions of 3-iodo-1H-indazole with various organoboronic acids. mdpi.comscispace.com This method is instrumental in creating a diverse library of C-3 substituted indazoles. mdpi.comscispace.com Palladium catalysts, particularly ferrocene-based divalent palladium complexes, have shown high efficacy in these transformations. mdpi.comscispace.com

The mechanism of these derivatization reactions generally involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride ion, resulting in the final substituted product.

Theoretical Studies of Reactivity and Selectivity

Theoretical studies, often employing computational methods, provide deep insights into the reactivity and selectivity of this compound and its parent indazole ring system.

The reactivity of the indazole ring is significantly influenced by the position of the nitrogen atoms and the substituents. The 1H-indazole tautomer is generally the more thermodynamically stable form compared to the 2H-indazole tautomer. nih.govresearchgate.netnih.gov This stability difference plays a crucial role in determining the outcome of reactions.

Computational studies have been employed to understand the regioselectivity of reactions on the indazole ring. For instance, in the reaction of indazoles with formaldehyde, theoretical calculations have helped to elucidate why the 1-substituted isomer is predominantly formed over the 2-substituted isomer. nih.govacs.orgcsic.es These studies indicate that the 1-substituted product is thermodynamically more stable. nih.govacs.orgcsic.es

The electronic properties of the indazole ring, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key determinants of its reactivity. The HOMO-LUMO energy gap is a good indicator of a molecule's chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For instance, in the context of Suzuki-Miyaura coupling, theoretical calculations have shown that certain palladium catalysts lower the energy barrier for the formation of reaction intermediates, leading to higher catalytic activity. mdpi.comscispace.com

Computational Modeling and Quantum Chemical Calculations (e.g., Density Functional Theory, Natural Bond Orbital Analyses)

Computational modeling and quantum chemical calculations are powerful tools for investigating the electronic structure, properties, and reaction mechanisms related to this compound.

Density Functional Theory (DFT) is a widely used method to study indazole derivatives. DFT calculations can predict various properties, including:

Optimized Geometries: Determining the most stable three-dimensional structure of the molecule.

Vibrational Frequencies: Simulating infrared spectra to aid in the characterization of synthesized compounds.

Electronic Properties: Calculating the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and charge distribution. nih.gov The MEP helps to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.gov

Reaction Energetics: Calculating the energy changes along a reaction pathway to determine activation barriers and reaction feasibilities. For example, DFT calculations have been used to propose a hydrogen bond-propelled mechanism for the cyclization step in the synthesis of 1H-indazole, demonstrating that a previously suggested mechanism was not feasible. researchgate.net

Natural Bond Orbital (NBO) analysis provides further insights into the bonding and electronic structure of molecules. NBO analysis can be used to understand hyperconjugative interactions, which contribute to the stability of different conformations and tautomers.

These computational methods have been successfully applied to:

Confirm Experimental Observations: Theoretical calculations of NMR chemical shifts, using methods like Gauge-Invariant Atomic Orbital (GIAO) at the B3LYP/6-311++G(d,p) level, have provided a strong basis for interpreting experimental NMR data for indazole derivatives. nih.govcsic.es

Predict Reaction Outcomes: By modeling different reaction pathways, computational chemistry can predict the most likely products and explain observed regioselectivity.

Design New Catalysts: Theoretical studies can help in the rational design of more efficient catalysts for the synthesis and functionalization of indazoles by evaluating the energy profiles of catalytic cycles. mdpi.comscispace.com

Interactive Data Table: Computational Methods in Indazole Research

| Computational Method | Application | Key Insights | References |

| Density Functional Theory (DFT) | Geometry optimization, electronic properties, reaction energetics | Predicts stable structures, HOMO-LUMO gaps, reaction barriers | nih.govresearchgate.net |

| Gauge-Invariant Atomic Orbital (GIAO) | NMR chemical shift calculation | Corroborates experimental NMR data | nih.govcsic.es |

| Natural Bond Orbital (NBO) | Analysis of bonding and electronic structure | Explains stability through hyperconjugative interactions | - |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions | Investigates conformational changes and solvent effects | - |

Analysis of Tautomerism and Isomerization Pathways within the Indazole Framework

The indazole ring system exhibits annular tautomerism, with the two most common forms being the 1H-indazole and 2H-indazole tautomers. nih.govresearchgate.net The position of the proton on one of the two nitrogen atoms defines the tautomeric form.

Relative Stability: The 1H-tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.netnih.gov This has been confirmed by both experimental observations and theoretical calculations. nih.govresearchgate.netnih.gov MP2/6-31G** calculations, for example, indicate that the 1H-tautomer of indazole is about 15 kJ·mol⁻¹ more stable than the 2H-tautomer in the gas phase. nih.gov

Influence on Reactivity: The tautomeric equilibrium can significantly influence the reactivity and the products formed in a reaction. The relative populations of the tautomers can be affected by factors such as the solvent, temperature, and the presence of substituents on the indazole ring.

Isomerization: Isomerization between the 1H- and 2H-tautomers can occur, although the 1H-form is predominant under most conditions. Studies have shown that while tautomerism in the ground state is not always readily observed, it can be facilitated in excited electronic states or in the presence of specific interacting molecules. researchgate.net For instance, double proton transfer in complexes with molecules like benzoic acid or acetic acid can promote tautomerism. researchgate.net

The study of tautomerism is crucial for understanding the chemical behavior of indazole derivatives and for controlling the regioselectivity of their reactions. Computational methods are invaluable for mapping the potential energy surfaces of these isomerization pathways and for calculating the relative energies of the different tautomers and transition states.

Interactive Data Table: Tautomers of Indazole

| Tautomer | Relative Stability | Key Characteristics | References |

| 1H-Indazole | More stable | Thermodynamically favored, benzenoid structure | nih.govresearchgate.netnih.gov |

| 2H-Indazole | Less stable | Quinonoid structure | nih.govresearchgate.net |

Strategic Applications of 1h Indazole 3 Carbonyl Chloride As a Key Synthetic Intermediate

Modular Construction of Diverse Heterocyclic Systems

The reactivity of 1H-Indazole-3-carbonyl chloride makes it an excellent starting point for the modular construction of more complex heterocyclic systems. The acyl chloride group is a powerful electrophile that readily reacts with a wide range of nucleophiles. libretexts.orgstackexchange.com This reactivity is the foundation of its use in building diverse molecular frameworks.

When reacted with dinucleophilic reagents—molecules containing two nucleophilic sites—this compound can participate in cyclization reactions to form new rings appended to the indazole core. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of triazole or other nitrogen-containing heterocyclic systems. Similarly, reactions with molecules containing both an amino and a hydroxyl group can be used to construct oxazine-type heterocycles. This modular approach allows chemists to systematically build a variety of fused or linked heterocyclic structures, which is a common strategy in the search for new bioactive compounds. The synthesis of novel indazoles bearing oxadiazole derivatives has been achieved through related pathways, highlighting the versatility of the indazole core in forming multi-heterocyclic systems. researchgate.net

Design and Synthesis of Complex Molecular Architectures

The indazole nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. researchgate.netnih.gov this compound serves as a key intermediate in the synthesis of several complex and pharmacologically significant molecules. Its primary role is to introduce the 1H-indazole-3-carboxamide moiety, which is a core component of various therapeutic agents. nih.gov

A prominent example is the synthesis of Granisetron (B54018), a 5-HT3 receptor antagonist used as an antiemetic to treat nausea and vomiting, particularly after chemotherapy. sioc-journal.cnnewdrugapprovals.org The synthesis involves the reaction of the indazole carbonyl chloride (or its N-methylated analog) with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. newdrugapprovals.org This reaction forms a stable amide bond, linking the indazole scaffold to the bicyclic amine portion of the molecule. newdrugapprovals.orgresearchgate.net Similarly, the anti-cancer agent Lonidamine, which is based on a 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid structure, can be synthesized from related indazole intermediates. google.comsioc-journal.cn These examples underscore the strategic importance of this compound in assembling complex, multi-component molecular architectures that would be difficult to create otherwise.

Enabling Scaffold Diversification for Research Purposes

In modern drug discovery, the ability to rapidly generate a large number of structurally related compounds for biological screening is essential. This process, often called scaffold diversification, relies on versatile building blocks that can be easily modified. This compound is an ideal reagent for this purpose. whiterose.ac.uk

The high reactivity of the acyl chloride group allows it to be coupled with a vast library of nucleophiles, such as primary and secondary amines, alcohols, and thiols. chemistrysteps.com This enables the creation of large collections of indazole-3-carboxamides, esters, and thioesters, respectively. Each compound in such a library shares the common 1H-indazole core but possesses a unique substituent derived from the nucleophile. This systematic variation allows researchers to explore the structure-activity relationship (SAR) of a particular compound class, identifying which molecular features enhance potency or selectivity for a biological target. For instance, a series of 1H-indazole-3-carboxamide derivatives were synthesized and evaluated as potent and selective PAK1 inhibitors, demonstrating how this scaffold can be diversified to develop new anti-cancer agents. nih.gov

| Nucleophile Type | Reagent Example | Resulting Functional Group | Product Class |

| Primary Amine | R-NH₂ | Secondary Amide | N-Substituted-1H-indazole-3-carboxamide |

| Secondary Amine | R₂-NH | Tertiary Amide | N,N-Disubstituted-1H-indazole-3-carboxamide |

| Alcohol | R-OH | Ester | Alkyl 1H-indazole-3-carboxylate |

| Thiol | R-SH | Thioester | S-Alkyl 1H-indazole-3-carbothioate |

| Carboxylate Salt | R-COO⁻ | Acid Anhydride | Mixed Anhydride |

This table illustrates the diversification of the 1H-indazole scaffold by reacting this compound with various classes of nucleophiles. chemistrysteps.com

Application in the Synthesis of Advanced Intermediates

Beyond its direct use in creating final target molecules, this compound is also employed to synthesize more complex, "advanced" intermediates. These are molecules that are themselves building blocks for subsequent, more intricate synthetic steps. rsc.org

For example, by reacting this compound with a bifunctional nucleophile, such as an amino acid ester, a new, more elaborate intermediate is formed. This new molecule would contain the indazole-3-carboxamide group, an ester group, and a chiral center, providing multiple points for further chemical modification. This strategy is central to building highly complex molecules in a stepwise fashion. The resulting advanced intermediate can then be used in peptide couplings, further heterocyclic ring formations, or cross-coupling reactions to build out different parts of a target molecule. This approach provides a logical and controlled pathway to complex structures, such as those required for potent and selective enzyme inhibitors or receptor ligands. nih.govresearchgate.net

Future Perspectives in 1h Indazole 3 Carbonyl Chloride Research

Emerging Methodologies for Enhanced Synthesis and Reactivity

While traditional methods for synthesizing the indazole core are well-established, current research is focused on developing more efficient, safer, and versatile protocols. These emerging methodologies aim to improve yields, broaden substrate scope, and utilize milder reaction conditions.

One promising area is the refinement of catalytic systems. Palladium-catalyzed reactions, for instance, have been instrumental in preparing a wide variety of substituted indazoles through intramolecular amination of aryl halides or cyanation of iodo-indazoles. samipubco.comorgsyn.org Recent advancements include the development of novel palladium catalysts with improved turnover numbers and efficiency, which reduces catalyst loading and cost. orgsyn.org Beyond palladium, other transition metals are showing promise. Silver(I)-mediated intramolecular oxidative C-H amination has emerged as an effective method for constructing 3-substituted indazoles, a class of compounds that can be challenging to synthesize via other C-H amination techniques. nih.gov

Researchers are also exploring entirely new synthetic routes that bypass traditional precursors. An efficient protocol for synthesizing 1H-indazole-3-carboxylic acid derivatives, the direct precursors to the carbonyl chloride, has been developed using a diazotization reaction of ortho-aminobenzacetamides and acetates. sioc-journal.cn This method is noted for its operational simplicity, mild conditions, and rapid reaction rates. sioc-journal.cn Another innovative approach involves the nitrosation of indoles in a slightly acidic environment to directly yield 1H-indazole-3-carboxaldehydes, which are key intermediates for a variety of 3-substituted indazoles. rsc.org

The table below summarizes some of these modern synthetic approaches.

| Methodology | Key Reagents/Catalysts | Precursor(s) | Product Type | Key Advantages |

| Palladium-Catalyzed Cyanation | [PdCl(C3H5)]2, Xantphos, K4[Fe(CN)6] | 3-Iodo-1H-indazole | 1H-Indazole-3-carbonitrile | Utilizes a non-toxic cyanide source. orgsyn.org |

| Diazotization Reaction | Diazotization reagents | ortho-Aminobenzacetamides | 1H-Indazole-3-carboxylic acid derivatives | High yields, mild conditions, operational simplicity. sioc-journal.cn |

| Silver-Mediated C-H Amination | Ag(I) oxidant | N-Aryl-N-arylaminomethylenemalonates | 3-Substituted 1H-indazoles | Effective for otherwise difficult-to-synthesize derivatives. nih.gov |

| Nitrosation of Indoles | NaNO2, Acetic Acid | Substituted indoles | 1H-Indazole-3-carboxaldehydes | Mild conditions, accommodates electron-rich and -deficient indoles. rsc.org |

| Palladium-Catalyzed Cyclization | Palladium catalyst | Hydrazones | 1H-Indazoles | Used in the synthesis of natural products like Nigellidine. samipubco.com |

Untapped Derivatization Potential and New Reaction Pathways

The high reactivity of the acyl chloride group in 1H-Indazole-3-carbonyl chloride makes it a powerful tool for derivatization, primarily through nucleophilic acyl substitution to form a vast array of amides and esters. This reactivity is the cornerstone of its use in medicinal chemistry for creating libraries of compounds for biological screening. diva-portal.orgnih.gov Future research will likely push the boundaries of this potential by exploring more complex nucleophiles and developing novel reaction pathways.

The synthesis of diacyl hydrazines, for example, has been achieved by reacting 1H-Indazole-3-carboxylic acid hydrazide with various aryl acids using coupling agents like HATU. jocpr.com This creates more complex scaffolds with potential for diverse biological interactions. The exploration of multi-component reactions starting from indazole derivatives also represents a frontier for creating molecular complexity in a single step. An oxidant-controlled divergent synthesis has been developed that uses 1H-indazol-3-amine to trap an in situ generated enone intermediate, forming complex pyrrolidone fused pyrimido[1,2-b]indazole skeletons. rsc.org This process forms multiple C-N and C-C bonds in one pot. rsc.org

Furthermore, the indazole ring itself offers sites for derivatization, such as N-alkylation, which is often a key step in modulating a compound's properties for pharmaceutical applications. diva-portal.orgnih.gov The combination of derivatization at the 3-position carbonyl group with modifications on the indazole nitrogen allows for fine-tuning of a molecule's physicochemical and biological properties. The future in this area lies in discovering orthogonal protection and reaction strategies that allow for selective modification at different positions on the indazole scaffold, opening up a larger chemical space for drug discovery and materials science.

Integration with Flow Chemistry and Sustainable Synthesis Approaches

A significant shift in modern organic synthesis is the move towards more sustainable and safer manufacturing processes. The integration of flow chemistry, or continuous-flow synthesis, is at the forefront of this movement and holds immense potential for the production of 1H-indazole derivatives.

Flow chemistry offers substantial advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. clockss.orgnih.gov The synthesis of 1H-indazoles via the condensation of o-fluorobenzaldehydes with hydrazines, a classical route, can be hazardous on a large scale. clockss.org Transferring this synthesis to a continuous-flow reactor allows for the process to be conducted at high temperatures and pressures safely, dramatically reducing reaction times and improving yields and control. clockss.org Researchers have successfully used flow reactors to optimize the synthesis of 6-bromo-4-fluoro-1H-indazole, achieving yields over 85%. clockss.org The potential to use continuous flow reactors to improve the yield and purity of fluorinated indazole derivatives has also been noted. evitachem.com

In addition to flow chemistry, "green" chemistry principles are being applied more broadly. This includes the use of more environmentally benign solvents and catalysts. For instance, an eco-friendly method for synthesizing 1H-indazole derivatives uses ammonium (B1175870) chloride as a mild, low-cost acid catalyst in ethanol, offering high yields and simple work-up procedures. samipubco.com Another novel approach utilizes ultrasound irradiation and a natural, biodegradable catalyst derived from lemon peel powder to drive the reaction, highlighting a move away from traditional, often toxic, catalysts. researchgate.net

| Approach | Technology/Method | Application Example | Benefits |

| Flow Chemistry | Continuous-flow microreactors | Synthesis of 6-bromo-4-fluoro-1H-indazole from 4-bromo-2,6-difluorobenzaldehyde. clockss.org | Enhanced safety, precise temperature/pressure control, improved yield, scalability. clockss.org |

| Green Catalysis | Ammonium Chloride (NH4Cl) in Ethanol | Synthesis of 1H-indazoles from ortho-hydroxybenzaldehyde and hydrazine (B178648) hydrate (B1144303). samipubco.com | Low cost, high yields, environmentally friendly, simple procedure. samipubco.com |

| Alternative Energy | Ultrasound Irradiation | Synthesis of 1H-indazoles using a natural catalyst. researchgate.net | Good yields, green methodology. researchgate.net |

Advanced Computational-Aided Design and Mechanistic Predictions

The role of computational chemistry in drug discovery and reaction development has expanded dramatically, moving from a supportive role to a predictive and guiding force. For this compound and its derivatives, in silico methods are crucial for accelerating research and providing insights that are difficult to obtain through experimentation alone.

Mechanistic Predictions: Density Functional Theory (DFT) calculations are increasingly used to model the reactivity of compounds like this compound. By calculating electron density distributions, mapping electrostatic potential, and modeling transition states, DFT can predict the most likely sites for nucleophilic attack and rationalize observed reaction outcomes. nih.gov These computational insights help chemists design more effective experiments and select appropriate reagents.

Computer-Aided Drug Design (CADD): In medicinal chemistry, molecular docking is a powerful tool for predicting how indazole derivatives will bind to biological targets like protein kinases or enzymes. nih.govresearchgate.net Researchers can virtually screen large libraries of designed compounds against a specific protein's binding site, prioritizing the most promising candidates for synthesis. nih.govrsc.org This approach was used to study indazole derivatives as potential inhibitors of the COX-2 enzyme and p21-activated kinase 1 (PAK1). nih.govresearchgate.net Furthermore, in silico tools are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify drug-like candidates with favorable pharmacokinetic profiles early in the design process. researchgate.netdovepress.com

Machine Learning and AI: The next frontier is the application of machine learning (ML) and artificial intelligence (AI) to predict reaction outcomes and even propose novel synthetic pathways. nih.gov ML models can be trained on vast datasets of known chemical reactions to identify complex patterns that are not apparent to human chemists. nih.gov Systems like ReactionPredictor can model mechanistic steps to forecast the products of complex reactions, offering a powerful tool for discovery. nih.gov For indazole synthesis, such tools could predict the feasibility of new derivatization reactions or identify optimal conditions for a desired transformation, significantly accelerating the pace of innovation.

| Computational Method | Application in Indazole Research | Key Insights Provided |

| Density Functional Theory (DFT) | Predicting reactivity of the carbonyl chloride; analyzing reaction mechanisms. nih.gov | Electron density, LUMO localization, transition state energies, reaction pathways. |

| Molecular Docking | Designing specific enzyme inhibitors (e.g., for kinases, COX-2). nih.govresearchgate.net | Binding modes, binding energy, identification of key intermolecular interactions. nih.govrsc.org |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes over time. researchgate.net | Conformational stability of the binding pose, dynamic interactions. |

| In Silico ADMET Prediction | Evaluating drug-likeness of newly designed indazole derivatives. researchgate.netdovepress.com | Physicochemical properties (solubility, logP), potential toxicity, pharmacokinetic profile. researchgate.net |

| Fragment-Based Design | Identifying novel scaffolds for inhibitors, such as for PAK1. nih.gov | Building lead compounds from smaller, high-affinity fragments. nih.gov |

| Machine Learning (ML) | Predicting complex reaction outcomes and mechanistic pathways. nih.gov | Ranking of possible reactions, discovery of novel synthetic routes. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-Indazole-3-carbonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves chlorination of 1H-indazole-3-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions. Critical parameters include reaction time (4–6 hours), temperature (70–80°C), and stoichiometric ratios (1:3–1:5 acid-to-chlorinating agent). Purification via vacuum distillation or silica gel chromatography is recommended to achieve >95% purity . Side products like dimeric species may form if excess chlorinating agent is used; monitoring by TLC or NMR is advised.

Q. How can researchers characterize the structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of /-NMR to confirm substitution patterns at the indazole ring and carbonyl position. For example, the carbonyl carbon typically resonates at ~165–170 ppm in -NMR. Mass spectrometry (HRMS) with ESI+ ionization is critical for verifying molecular ions (e.g., [M+H]⁺ or [M+Na]⁺). X-ray crystallography, as demonstrated for related indazole-carboxylic acid derivatives, provides definitive confirmation of planar geometry and bond angles .

Advanced Research Questions

Q. What analytical methods are most effective for quantifying trace amounts of this compound in biological matrices?

- Methodological Answer : Ultra-high performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile) is optimal. Validate the method for limits of detection (LOD: 0.1 ng/mL) and quantification (LOQ: 0.3 ng/mL) in plasma/urine. Include deuterated internal standards (e.g., D₅-1H-Indazole-3-carbonyl chloride) to correct for matrix effects .

Q. How do steric and electronic factors influence the reactivity of this compound in coordination chemistry?

- Methodological Answer : The carbonyl chloride group acts as a strong electrophile, enabling nucleophilic substitution with amines (e.g., imidazolamines) to form amide-linked metal complexes. For example, Ru(III) complexes synthesized using this compound-modified ligands show enhanced cytotoxicity due to improved lipophilicity and intracellular accumulation. Stability studies (via cyclic voltammetry) reveal redox potentials between −0.2 V and +0.5 V (vs. Ag/AgCl), correlating with ligand electron-withdrawing effects .

Q. How should researchers address contradictions in reported stability data for this compound under acidic conditions?

- Methodological Answer : Discrepancies in hydrolysis rates (e.g., half-life variations from 2–24 hours at pH 3–5) may arise from solvent polarity or trace water content. Design controlled experiments using buffered solutions (e.g., 0.1 M HCl/KCl) and monitor degradation via HPLC-UV at 254 nm. Cross-validate findings with kinetic modeling (pseudo-first-order rate constants) and DFT calculations to identify transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.